3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid
CAS No.:
Cat. No.: VC16480497
Molecular Formula: C12H8F3NO4
Molecular Weight: 287.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F3NO4 |
|---|---|
| Molecular Weight | 287.19 g/mol |
| IUPAC Name | 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H8F3NO4/c13-12(14,15)7-3-1-6(2-4-7)10(17)9-8(11(18)19)5-20-16-9/h1-5,10,17H,(H,18,19) |
| Standard InChI Key | JKBQXGJBPJMFBC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₂H₈F₃NO₄, with a molecular weight of 287.191 g/mol . Its structure combines an isoxazole ring substituted at position 4 with a carboxylic acid group and at position 3 with a hydroxyphenyltrifluoromethyl group (Table 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈F₃NO₄ |
| Molecular Weight | 287.191 g/mol |
| CAS Number | 2006277-73-0 |
| Storage Conditions | Room temperature |
| Purity (HPLC) | ≥99% (vendor specifications) |
The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety enables salt formation or further derivatization .
Synthetic Pathways and Optimization
General Synthesis of Isoxazole Carboxylic Acids
Isoxazole derivatives are typically synthesized via cyclocondensation reactions. For example, ethylacetoacetate reacts with triethylorthoformate and acetic anhydride to form ethoxymethylene intermediates, which undergo hydroxylamine-mediated cyclization . In the case of 3-[hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid, the trifluoromethylphenyl group is introduced via a Friedel-Crafts alkylation or nucleophilic substitution step.
Key Challenges and Solutions
The synthesis of such compounds faces challenges like regioselectivity and by-product formation. For instance, the patent US20030139606A1 reports that using hydroxylamine sulfate instead of hydroxylamine hydrochloride reduces isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) from 10.4% to 0.1% . Temperature control (-5°C to 0°C) during cyclization further minimizes side reactions .
Table 2: Comparison of Synthesis Conditions
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Hydroxylamine Source | Hydrochloride | Sulfate |
| Isomeric Impurity | 10.4% | 0.1% |
| Reaction Temperature | 20–25°C | -5°C to 0°C |
| By-Product (CATA) | 6–8% | 0.0006% |
Applications in Pharmaceutical Chemistry
Biophysical Properties
The trifluoromethyl group improves blood-brain barrier penetration, making this compound a candidate for central nervous system (CNS)-targeted therapies. Computational studies predict a logP value of 2.1–2.5, balancing hydrophobicity and solubility .
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, isoxazole-H), 7.72 (d, J=8.4 Hz, 2H, Ar-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 5.42 (s, 1H, -CH(OH)-), 13.1 (br s, 1H, -COOH) .
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¹³C NMR: 174.4 ppm (C=O), 147.7 ppm (isoxazole-C3), 136.1 ppm (isoxazole-C5), 116.2 ppm (CF₃) .
Challenges and Future Directions
Scalability Issues
Gram-scale synthesis remains challenging due to the need for cryogenic conditions (-5°C). Continuous flow reactors could mitigate this by enhancing heat transfer .
Derivative Synthesis
Future work should explore coupling the carboxylic acid with amines or alcohols to generate amides or esters, broadening therapeutic applicability.
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